molecular formula C20H26FN3O4 B12164675 Tert-butyl 4-{[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Tert-butyl 4-{[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12164675
M. Wt: 391.4 g/mol
InChI Key: ZHQVZXFJPQEOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-{[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a fluorophenyl-pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: The initial step often involves the synthesis of the 1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl intermediate. This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-fluorophenyl-substituted amine, under acidic or basic conditions.

    Coupling with Piperazine: The pyrrolidinone intermediate is then coupled with piperazine. This step may involve the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Introduction of the Tert-butyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyrrolidinone moiety. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Alkoxides, amines

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its potential interactions with enzymes and receptors. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, tert-butyl 4-{[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological disorders, inflammation, or cancer.

Industry

Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 4-{[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is unique due to the presence of the fluorophenyl-pyrrolidinone moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H26FN3O4

Molecular Weight

391.4 g/mol

IUPAC Name

tert-butyl 4-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H26FN3O4/c1-20(2,3)28-19(27)23-10-8-22(9-11-23)18(26)14-12-17(25)24(13-14)16-7-5-4-6-15(16)21/h4-7,14H,8-13H2,1-3H3

InChI Key

ZHQVZXFJPQEOSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.